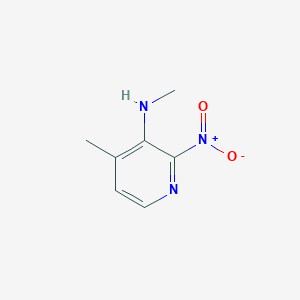

N,4-dimethyl-2-nitropyridin-3-amine

Description

Significance of Nitropyridine and Aminopyridine Derivatives in Organic and Medicinal Chemistry Research

Nitropyridine and aminopyridine derivatives are two pivotal classes of substituted pyridines that have garnered significant attention in chemical research. Nitropyridines, featuring one or more nitro groups (-NO2), are valuable synthetic intermediates. nih.gov The strong electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring towards nucleophilic substitution reactions, making them versatile precursors for a wide range of more complex heterocyclic systems. nih.gov Beyond their synthetic utility, nitropyridine derivatives have demonstrated a spectrum of biological activities, including anticancer, antiviral, and antifungal properties. nih.govontosight.ai For instance, certain nitropyridine derivatives have been investigated as inhibitors of enzymes like glycogen (B147801) synthase kinase-3 (GSK3) and for their potential in anticancer therapy by inhibiting cytosolic thioredoxin reductase 1. nih.gov

Aminopyridines, which contain one or more amino groups (-NH2), are also of great importance in medicinal chemistry. rsc.org They are known to interact with various enzymes and receptors, leading to a broad range of pharmacological effects. rsc.org For example, 4-aminopyridine (B3432731) is known to potentiate the release of acetylcholine (B1216132) by blocking potassium channels and has been investigated for its potential in treating cognitive disorders. researchgate.netelsevierpure.com The aminopyridine scaffold has been explored for its potential as a BACE1 inhibitor in the context of Alzheimer's disease research and has been functionalized to create derivatives with the potential to treat neurological injuries. elsevierpure.comnih.gov The versatility of aminopyridines in synthesis and their diverse biological profiles make them a continuing focus of drug discovery efforts. rsc.org

Overview of Pyridine Heterocycles as Privileged Structural Motifs in Chemical Science

The pyridine ring is often referred to as a "privileged structure" in medicinal chemistry. nih.govacs.org This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in the design of new drugs. nih.gov The prevalence of the pyridine nucleus in FDA-approved drugs underscores its importance. nih.gov Its ability to form hydrogen bonds, participate in pi-stacking interactions, and act as a ligand for metal ions contributes to its versatility in molecular recognition. researchgate.net The electronic properties of the pyridine ring can be finely tuned by the introduction of various substituents, allowing chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net

Research Context of Substituted Pyridines with Nitro and Amine Functionalities

The combination of both nitro and amine functionalities on a pyridine ring creates a unique chemical entity with a rich and complex reactivity profile. The electron-donating amino group and the electron-withdrawing nitro group exert opposing electronic effects, which can lead to interesting and useful chemical behavior. For instance, the nitro group can facilitate nucleophilic aromatic substitution (SNAr) reactions, while the amino group can be a site for further functionalization. researchgate.net

Kinetic studies on the reactions of nitropyridines with amines have provided valuable insights into their reactivity. For example, the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines have been shown to proceed through an SNAr mechanism. researchgate.net The position of the nitro group significantly influences the reactivity of the pyridine ring. researchgate.net Furthermore, the reduction of the nitro group to an amine provides a pathway to synthesize various diaminopyridine derivatives, which are also important building blocks in medicinal chemistry.

Rationale for Investigating N,4-dimethyl-2-nitropyridin-3-amine

The specific compound, this compound, presents a unique substitution pattern that warrants investigation. The presence of a nitro group at the 2-position, an amino group at the 3-position, and a methyl group at the 4-position creates a distinct electronic and steric environment. The N,N-dimethylamino group at the 3-position introduces steric bulk and influences the basicity of the molecule.

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

N,4-dimethyl-2-nitropyridin-3-amine |

InChI |

InChI=1S/C7H9N3O2/c1-5-3-4-9-7(10(11)12)6(5)8-2/h3-4,8H,1-2H3 |

InChI Key |

LHHXUBKFHJDNEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)[N+](=O)[O-])NC |

Origin of Product |

United States |

Synthetic Methodologies for N,4 Dimethyl 2 Nitropyridin 3 Amine and Analogs

Strategies for the Construction of the Pyridine (B92270) Core with Specific Substituents

The assembly of the substituted pyridine core is a critical first step in the synthesis of N,4-dimethyl-2-nitropyridin-3-amine and its analogs. Various methods have been developed to achieve this, ranging from classical cyclocondensation reactions to more contemporary multi-component transformations.

Cyclocondensation Approaches for Aminopyridines

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, providing a versatile means to construct the aminopyridine framework. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amine source. For instance, the reaction of α-bromoketones with 2-aminopyridine (B139424) can yield 2-arylimidazo[1,2-a]pyridines. researchgate.net The use of ionic liquids as solvents in these reactions has been shown to accelerate reaction rates and improve yields, offering a greener alternative to traditional organic solvents. researchgate.netaston.ac.uk

Another approach involves the reaction of cyanoketene dithioacetal with 2-aminopyridine, which leads to the formation of pyrido[1,2-a]pyrimidines. niscpr.res.in These intermediates can be further manipulated to introduce the desired substituents on the pyridine ring. Classical methods for synthesizing imidazo[1,2-a]pyridines also rely on the cyclocondensation of 2-aminopyridines with α-haloketones. nih.gov

Three-Component Ring Transformation (TCRT) as a Facile and Efficient Method for Nitropyridines

A particularly elegant and efficient method for the synthesis of substituted nitropyridines is the three-component ring transformation (TCRT). nih.govacs.org This reaction involves the "scrap and build" of a cyclic compound, where a substrate reacts with a reagent, transferring a partial structure to construct a new ring system while eliminating a leaving group. nih.gov

In a typical TCRT for nitropyridine synthesis, 1-methyl-3,5-dinitro-2-pyridone serves as a key substrate. nih.govkochi-tech.ac.jp This compound is highly electron-deficient and possesses a good leaving group, making it an excellent candidate for nucleophilic-type ring transformations. nih.gov When reacted with a ketone and an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), the dinitropyridone undergoes a transformation to afford nitropyridines that are often difficult to synthesize via other methods. nih.govkochi-tech.ac.jp This method is advantageous as it allows for the introduction of various aryl groups into the nitropyridine framework by simply changing the starting ketone, providing a metal-free alternative to cross-coupling reactions like the Suzuki reaction. chim.it

The TCRT using dinitropyridone serves as a safe and practical synthetic equivalent of the unstable nitromalonaldehyde. nih.govkochi-tech.ac.jp The use of solid ammonium acetate instead of gaseous ammonia makes the procedure more user-friendly and practical for laboratory applications. acs.org

Table 1: Synthesis of 2-alkenyl-5-nitropyridines via TCRT

| Ketone (R1, R2) | NH4OAc (equiv.) | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ph, H (51a) | 15 | 80 | 4 | 82 | chim.it |

| 4-MeOC6H4, H (51b) | 30 | 65 | 24 | 94 | chim.it |

| 4-ClC6H4, H (51c) | 30 | 80 | 4 | 78 | chim.it |

Introduction of Nitro Functionality

The introduction of a nitro group onto the pyridine ring is a crucial step in the synthesis of the target compound. This can be achieved through various nitration methods, each with its own mechanistic considerations and environmental impact.

Direct Nitration of Pyridine and Aminopyridine Precursors

Direct nitration of pyridine and its derivatives is notoriously difficult due to the electron-deficient nature of the pyridine ring, which is further deactivated upon protonation of the nitrogen atom under acidic nitrating conditions. pearson.comresearchgate.net This deactivation makes electrophilic aromatic substitution, including nitration, a sluggish process. wikipedia.org

However, effective methods for the direct nitration of pyridines have been developed. One such method involves the use of dinitrogen pentoxide (N2O5) in an organic solvent, followed by reaction with an aqueous solution of sodium bisulfite (NaHSO3). researchgate.netrsc.orgrsc.org This procedure, often referred to as Bakke's procedure, has been shown to give good yields of β-nitropyridine compounds. researchgate.netrsc.org For example, the nitration of pyridine itself using this method can yield 3-nitropyridine (B142982). ntnu.no The reaction proceeds through the formation of an N-nitropyridinium nitrate (B79036) intermediate. rsc.orgpsu.edu

Another approach involves the use of nitronium tetrafluoroborate (B81430) (NO2BF4), which can be effective for the nitration of pyridine derivatives where the nitrogen atom is sterically or electronically shielded. wikipedia.org Recently, a method for the late-stage meta-C-H nitration of pyridines and quinolines through oxazino azines has been reported, addressing a long-standing challenge in synthetic chemistry. acs.org

Mechanistic Considerations in Nitration Reactions

The mechanism of pyridine nitration is more complex than a typical electrophilic aromatic substitution. rsc.org In the reaction with dinitrogen pentoxide and sodium bisulfite, the initial step is the formation of an N-nitropyridinium ion. ntnu.nopsu.edu This is followed by the nucleophilic attack of the bisulfite ion at the 2- or 4-position of the ring, leading to the formation of unstable 1,2- and 1,4-dihydropyridine (B1200194) intermediates. rsc.orgrsc.orgntnu.no

The final step involves the migration of the nitro group from the nitrogen atom to the 3-position of the pyridine ring. ntnu.no Studies suggest that this migration occurs via a nih.govkochi-tech.ac.jp sigmatropic shift of the NO2 group, rather than through the formation of an ion pair. rsc.orgrsc.org This intramolecular rearrangement leads to the formation of the thermodynamically more stable β-nitropyridine product. kochi-tech.ac.jp

Green Chemistry Principles in Nitro Group Introduction

Traditional nitration methods often employ harsh reagents like fuming nitric acid and sulfuric acid, which pose significant environmental and safety concerns. orgchemres.org In line with the principles of green chemistry, there is a growing interest in developing more environmentally benign nitration protocols. researchgate.net

One approach is the use of solid-supported reagents and catalysts, which can facilitate easier product separation and catalyst recycling. researchgate.net Zeolite-based solid acid catalysts, for example, have shown promise in promoting regioselective nitration with reduced waste generation. researchgate.net

Microwave-assisted organic synthesis is another green technique that can be applied to nitration reactions. researchgate.net Microwave heating can lead to faster reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.net

Furthermore, the use of less hazardous nitrating agents and solvent-free reaction conditions are being explored to minimize the environmental footprint of nitro compound synthesis. orgchemres.org For instance, catalyst-free reactions in water for nucleophilic substitution of nitro groups on aromatic rings represent a significant step towards greener chemical processes. rsc.org The reduction of nitro compounds to amines, a common subsequent step, is also being addressed with greener methods like catalytic hydrogenation using recyclable catalysts. numberanalytics.comorganic-chemistry.org

Amination Strategies for Pyridine Derivatives

The introduction of an amino group onto a pyridine ring is a fundamental step in the synthesis of the target compound and its analogs. Various strategies have been developed to achieve this transformation, each with its own advantages and limitations.

Nucleophilic Substitution Reactions with Amines

Nucleophilic aromatic substitution (SNAr) is a common method for introducing amino groups onto pyridine rings, particularly when activated by electron-withdrawing groups such as a nitro group. The reaction typically involves the displacement of a leaving group, such as a halide, by an amine nucleophile.

For instance, the synthesis of N-substituted 2-aminopyridines can be achieved by reacting a 2-chloropyridine (B119429) derivative with a primary or secondary amine. nih.gov In the context of synthesizing analogs of this compound, a key precursor would be a 3-halo-4-methyl-2-nitropyridine. The reaction of this precursor with methylamine (B109427) would directly yield the desired N-methylamino group at the 3-position. The presence of the nitro group at the 2-position and the methyl group at the 4-position influences the reactivity of the leaving group at the 3-position. The reaction of 2-chloro-3-nitropyridine (B167233) with p-toluidine (B81030) in refluxing ethanol (B145695) has been shown to produce N-(4-methylphenyl)-3-nitropyridin-2-amine. nih.gov

The reactivity of halopyridines in SNAr reactions is dependent on the nature of the halogen and the presence of activating groups. Generally, fluorine is the best leaving group, followed by chlorine and bromine. nih.gov The presence of an electron-withdrawing nitro group significantly facilitates these substitution reactions. nih.gov

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| 2-Chloro-3-nitro-pyridine | p-Toluidine | N-(4-Methylphenyl)-3-nitropyridin-2-amine | Reflux in ethanol | - | nih.gov |

| 2-Chloro-5-nitropyridine (B43025) | Various amines | N-substituted-5-nitropyridin-2-amines | KF, water, 100 °C | Good | nih.gov |

| 3-Halo-2-aminopyridines | Primary and secondary amines | N(3)-substituted-2,3-diaminopyridines | Pd-catalysis, LiHMDS | - | researchgate.net |

Oxidative Amination of Nitropyridines

Oxidative amination provides a direct method for the introduction of an amino group onto a nitropyridine ring by the formal substitution of a hydrogen atom. This approach avoids the need for a pre-installed leaving group.

The oxidative amination of 3-nitropyridines has been reported to yield a mixture of isomers. ntnu.no However, selective amination can be achieved under specific reaction conditions. For example, reacting 3-nitropyridine with n-butylamine or diethylamine (B46881) can lead to the formation of 2-alkylamino-5-nitropyridines with high regioselectivity. ntnu.no This strategy could be adapted for the synthesis of precursors to this compound, although controlling the regioselectivity in a more complexly substituted pyridine ring would be a critical challenge.

Catalytic Reduction of Nitropyridine Precursors to Aminopyridines

The catalytic reduction of a nitro group to an amino group is a widely used and efficient transformation in the synthesis of aminopyridines. This method is particularly useful when the corresponding nitropyridine is readily accessible.

The synthesis of 3-amino-2-chloro-4-methylpyridine, a key intermediate, has been achieved starting from 2-chloro-4-methyl-3-nitropyridine (B135334). chemicalbook.comgoogle.com The reduction of the nitro group in this precursor would yield the desired 3-amino derivative. Various reducing agents can be employed for this purpose, including metals such as iron or tin in the presence of an acid, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). nih.govrsc.org The choice of reducing agent can be critical to avoid side reactions, especially in the presence of other reducible functional groups. Electrochemical reduction methods have also been developed for the preparation of 3-aminopyridines from 3-nitropyridines. google.com

| Starting Material | Product | Reducing Agent/Conditions | Yield | Reference |

| 4-Nitropyridine-N-oxide | 4-Aminopyridine (B3432731) | Iron, mineral acids | 85-90% | rsc.org |

| 2-Chloro-4-methyl-3-nitropyridine | 3-Amino-2-chloro-4-methylpyridine | Not specified | - | chemicalbook.comgoogle.com |

| 3-Nitropyridines | 3-Aminopyridines | Electrochemical reduction | - | google.com |

Use of Amides as Amine Sources in Aminopyridine Synthesis

Amides can serve as a source of the amino group in the synthesis of aminopyridines. This approach can be particularly useful when direct amination with amines is problematic. A notable example is the reaction of chloropyridines with simple amides, such as N,N-dimethylformamide (DMF), under refluxing conditions to yield N,N-dimethylaminopyridines. scielo.br This method has been successfully applied to the synthesis of N,N-dimethyl-5-nitropyridin-2-amine from 2-chloro-5-nitropyridine in good yield, demonstrating its potential for scalability. scielo.brresearchgate.net This strategy could be explored for the synthesis of N,N-dimethyl-2-nitropyridin-3-amine analogs.

The proposed mechanism involves the cleavage of an amidic N-C bond, with the amide acting as the amine source. scielo.br An advantage of this method is that it can often be performed without the need for a transition metal catalyst or a strong base.

Chemoselective Amination Methodologies

Given the presence of multiple reactive sites on a substituted pyridine ring, chemoselective amination is crucial for the successful synthesis of complex molecules like this compound.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the selective formation of C-N bonds. researchgate.net These methods allow for the coupling of aryl halides with a wide range of amines under relatively mild conditions. For the synthesis of N-substituted 3-amino-2-nitropyridines, a palladium catalyst could be employed to couple a 3-halopyridine precursor with the desired amine. The choice of ligand on the palladium catalyst is critical for achieving high yields and selectivity.

Furthermore, the use of protecting groups can be a key strategy to achieve chemoselectivity. For example, a less reactive amino group could be protected while a more reactive site is functionalized.

Alkylation Strategies for N- and Ring-Substituted Pyridines

Alkylation is another essential step, required for the introduction of the N-methyl and 4-methyl groups in the target compound. Both N-alkylation of the amino group and C-alkylation of the pyridine ring are important transformations in this context.

Direct N-alkylation of aminopyridines can be challenging due to the potential for competing alkylation at the pyridine ring nitrogen, leading to the formation of pyridinium (B92312) salts. smolecule.com To circumvent this issue, the amino group can be first protected, for example as a Boc-carbamate, which can then be deprotonated and alkylated. smolecule.commolport.com Subsequent deprotection affords the desired N-alkylated aminopyridine. Another approach involves the reductive amination of an aldehyde with the aminopyridine.

Ring alkylation of pyridines can be achieved through various methods, including Friedel-Crafts type reactions, which often fail for pyridines due to the deactivating effect of the nitrogen atom. chemicalbook.com More effective methods include the reaction of pyridines with organometallic reagents such as organolithium or Grignard reagents. For the synthesis of this compound, the 4-methyl group would likely be introduced at an early stage of the synthesis, for instance by starting with a pre-functionalized picoline derivative. For example, 2-amino-4-picoline or 2-hydroxy-4-picoline can be used as starting materials for the synthesis of 3-amino-2-chloro-4-methylpyridine. google.com

Introduction of Methyl Groups via Alkylation

The introduction of methyl groups onto the pyridine ring and the amino group is a critical step in the synthesis of the target compound. Reductive alkylation and the use of specific methylating agents are common strategies. For instance, the N-monoalkylation of 2- or 3-aminopyridines can be achieved using a carboxylic acid in the presence of sodium borohydride, yielding the corresponding alkylaminopyridines under mild conditions and in good yields. researchgate.net This method provides a straightforward route to N-methylated aminopyridines.

In some cases, direct methylation using agents like iodomethane (B122720) can be challenging due to the competing reactivity of the pyridine ring nitrogen. For example, treating 3-aminopyridine (B143674) with iodomethane in the presence of a strong base like LDA resulted in only a 17% yield of N-methyl-3-aminopyridine, as alkylation on the pyridine nitrogen was faster. researchgate.net

More advanced methods involve the use of metal complexes. For example, low-valent aminopyridinato chromium methyl complexes have been synthesized via reductive alkylation. acs.org While this demonstrates the feasibility of methylation, the specific application to a nitropyridine system would require further investigation.

N-Alkylation of Aminopyridine Scaffolds

N-alkylation of aminopyridine scaffolds is a fundamental transformation in the synthesis of compounds like this compound. A variety of methods have been developed to achieve this selectively.

A common challenge is to control the selectivity between N-alkylation of the amino group versus the pyridine ring nitrogen. One approach involves the use of protecting groups. For instance, N-Boc-protected 4-aminopyridines can be efficiently alkylated using an electrogenerated acetonitrile (B52724) anion, leading to high yields of the N-alkylated product under mild conditions. nih.gov Subsequent deprotection provides the mono-N-alkylated aminopyridine.

Metal-free N-alkylation has also been achieved. For example, 2-aminopyridines can be N-alkylated with 1,2-diketones using BF3·OEt2 as a catalyst under aerobic conditions. researchgate.net Another metal-free approach involves the N-alkylation of amines by alcohols through an oxidation/imine-iminium formation/reductive amination cascade. acs.org

Heterogeneous catalysis offers a scalable and industrially viable option for N-alkylation. A patented process describes the N-alkylation of aminopyridines by reacting them with an alkylating feed in the presence of a heterogeneous catalyst, which can produce both N-monoalkylated and N,N-dialkylated aminopyridines with high selectivity. google.com

| Method | Reagents/Catalyst | Key Features | Reference |

| Reductive Amination | Carboxylic acid, Sodium borohydride | Mild conditions, good yields for N-monoalkylation. | researchgate.net |

| Electrochemical Alkylation | Electrogenerated acetonitrile anion on N-Boc-aminopyridine | High yields, clean reaction, no by-products. | nih.gov |

| Metal-Free Catalysis | BF3·OEt2 with 1,2-diketones | Aerobic conditions, good to excellent yields. | researchgate.net |

| Heterogeneous Catalysis | Multi-active-component catalyst | High activity and selectivity, suitable for industrial scale. | google.com |

Advanced Synthetic Routes and Scalability Considerations

To improve efficiency, yield, and environmental impact, advanced synthetic routes are often employed. These methods also address the potential for scaling up the synthesis for larger-scale production.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields. isca.me This technique has been successfully applied to the synthesis of various pyridine derivatives. For instance, microwave irradiation can be used for the efficient synthesis of pyridine glycosides in a solvent-free system. nih.gov

In the context of aminopyridines, microwave heating has been used to synthesize new acetamide (B32628) derivatives of aminopyridine in good yields and with significantly reduced reaction times compared to conventional heating. mdpi.com The derivatization of biogenic amines using 2-chloro-3-nitropyridine has also been achieved with high purity and yield through microwave-assisted synthesis, highlighting its applicability to nitropyridine systems. nih.gov The synthesis of N,N-dimethyl-5-nitropyridin-2-amine has been demonstrated on a 50g scale, showcasing the potential for scalability. scielo.br

| Reaction Type | Conditions | Advantages | Reference |

| Acetamide Synthesis | Precursors, amine, Na p-toluene sulphinate, CH3CN, Et3N, 400W | Good yields (up to 60%), short reaction times (5-10 min). | mdpi.com |

| Derivatization | 2-chloro-3-nitropyridine, amines | High purity and yield. | nih.gov |

| Pyridine Glycosides | 2-pyridone, acetylated glucopyranose, silica (B1680970) gel | Solvent-free, environmentally friendly. | nih.gov |

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Arylamination)

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which is instrumental in synthesizing aminopyridines. acs.org This method allows for the coupling of aryl halides, including bromopyridines, with a wide range of amines. acs.org

A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines, such as methylamine, has been developed using sealed tubes to prevent the escape of the volatile reactant. acs.orgnih.gov This approach provides an expedient route to secondary and tertiary aminopyridines that are otherwise difficult to synthesize. acs.orgnih.gov The use of chelating bis(phosphine) ligands helps to overcome the inhibitory effect of the pyridine nitrogen on the palladium catalyst. acs.org

The scalability and practicality of this reaction are demonstrated by its application in the synthesis of various aminopyridine derivatives, including those with complex substitution patterns. chemspider.com

| Substrate | Amine | Catalyst System | Conditions | Yield | Reference |

| 2-Bromopyridine | Volatile amines (e.g., methylamine) | Pd(OAc)2, dppp, NaOt-Bu | Toluene, sealed tube, 80°C, 14h | Good to excellent | acs.org |

| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3], (±)-BINAP, NaOBu-t | Toluene, 80°C, 4h | 60% | chemspider.com |

Domino and Cascade Reactions for Functionalized Pyridines

Domino and cascade reactions offer an elegant and efficient approach to synthesizing highly functionalized pyridines in a single operation from simple starting materials. rsc.org These reactions minimize waste by reducing the number of synthetic steps and purification procedures. researchgate.net

An efficient domino synthesis of pentasubstituted pyridines has been developed under solvent-free, microwave-irradiated conditions, forming five new sigma bonds in one pot. nih.gov Another example is a borax-catalyzed domino reaction for constructing highly functionalized pyridines, which offers high yields, operational simplicity, and short reaction times. researchgate.net

Silver-catalyzed domino reactions have also been employed for the synthesis of fully substituted pyridines through the hetero-dimerization of isocyanides. rsc.org Furthermore, metal-free one-pot domino reactions have been developed for the clean and efficient assembly of functionalized benzofuro[2,3-c]pyridines. rsc.org These examples underscore the power of domino reactions in rapidly building molecular complexity.

Isolation and Purification Techniques for Complex Pyridine Derivatives

The isolation and purification of complex pyridine derivatives are crucial steps to obtain the final product with the required purity. A variety of techniques can be employed, depending on the properties of the target compound and the impurities present.

A common method for the purification of pyridine derivatives is column chromatography on silica gel. researchgate.net For industrial-scale recovery, extraction processes are often used. An eco-friendly process for the recovery of pyridine and its derivatives from a reaction mass involves extraction with an organic solvent like an alkyl acetate, followed by fractional distillation. google.com Supercritical fluid extraction using pressurized carbon dioxide has also been explored for the separation of pyridine derivatives from aqueous solutions. google.com

For complex mixtures of pyridine derivatives, pH-zone-refining counter-current chromatography has proven to be an effective separation technique. nih.gov This method has been used to successfully separate novel pyridine derivatives from their synthetic mixtures with high purity. nih.gov Another specialized technique is electromembrane extraction coupled with dispersive liquid-liquid microextraction, which has been used to extract pyridine derivatives from biological samples like human urine. researchgate.net

| Technique | Application | Key Features | Reference |

| Column Chromatography | General purification of synthetic products. | Use of silica gel as stationary phase. | researchgate.net |

| Extraction and Distillation | Industrial scale recovery. | Eco-friendly solvents, fractional distillation for high purity. | google.com |

| Supercritical Fluid Extraction | Separation from aqueous solutions. | Uses pressurized carbon dioxide. | google.com |

| pH-Zone-Refining Counter-Current Chromatography | Separation of complex mixtures. | High purity separation of novel pyridine derivatives. | nih.gov |

| Electromembrane Extraction | Extraction from biological matrices. | Coupled with dispersive liquid-liquid microextraction for high preconcentration. | researchgate.net |

Reaction Mechanisms and Kinetics of N,4 Dimethyl 2 Nitropyridin 3 Amine Transformations

Detailed Mechanistic Pathways of Nitro Group Introduction and Migration

The synthesis of nitropyridines, including derivatives like N,4-dimethyl-2-nitropyridin-3-amine, often circumvents direct electrophilic aromatic substitution, which is generally inefficient for the electron-deficient pyridine (B92270) ring. A more effective strategy involves the nitration of the pyridine nitrogen followed by a rearrangement.

N-Nitro Pyridinium (B92312) Nitrate (B79036) Formation and Subsequent Rearrangements

The reaction of a pyridine, such as 4-methylpyridine, with a nitrating agent like dinitrogen pentoxide (N₂O₅) in an organic solvent leads to the formation of an N-nitropyridinium nitrate intermediate. ntnu.noresearchgate.netresearchgate.net This initial step is crucial as it sets the stage for the introduction of the nitro group onto the pyridine ring.

The N-nitropyridinium ion is then typically reacted with a nucleophile, such as aqueous sodium bisulfite (NaHSO₃). ntnu.noresearchgate.net The bisulfite anion attacks the pyridinium ring, preferentially at the 2- or 4-position, to form unstable N-nitro-dihydropyridine intermediates, for instance, N-nitro-1,2-dihydropyridine-2-sulfonate. ntnu.noresearchgate.net These transient species are key to the subsequent migration of the nitro group.

Sigmatropic Shift of Nitro Groups

The mechanism for the migration of the nitro group from the nitrogen atom to the carbon framework of the pyridine ring is not a standard electrophilic substitution but rather a pericyclic reaction. researchgate.net Research supports a clockss.orgunilag.edu.ng sigmatropic shift, where the nitro group migrates from the nitrogen to the 3-position of the ring. ntnu.noresearchgate.netresearchgate.net This concerted process involves the rearrangement of electrons through a cyclic transition state.

The rate and efficiency of this sigmatropic shift are influenced by substituents on the pyridine ring. For example, studies on related compounds have shown that electron-donating groups, such as a methyl group at the 4-position, can decrease the rate of migration due to electronic effects and potential steric hindrance. smolecule.com In contrast, electron-withdrawing groups at the 3-position can accelerate the process. smolecule.com For the reaction of an N-nitro-1,2-dihydropyridine intermediate, the migration to the 3-position is a regioselective process. researchgate.net

| Reaction Step | Description | Key Intermediates |

| N-Nitration | Reaction of the pyridine with N₂O₅. | N-Nitropyridinium nitrate |

| Nucleophilic Addition | Attack of a nucleophile (e.g., HSO₃⁻) on the N-nitropyridinium ion. | N-Nitro-dihydropyridine-sulfonate |

| clockss.orgunilag.edu.ng Sigmatropic Shift | Intramolecular migration of the nitro group to the 3-position of the ring. | Cyclic transition state |

| Aromatization | Elimination of the nucleophile to restore the aromaticity of the pyridine ring. | 3-Nitropyridine (B142982) product |

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Substituted Pyridines

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is fundamental to the functionalization of this compound. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org

Role of Electron-Withdrawing Groups on Reactivity

The presence of a nitro group (-NO₂) is critical for activating the pyridine ring towards nucleophilic attack. As a strong electron-withdrawing group, the nitro group delocalizes the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it and lowering the activation energy of the reaction. wikipedia.orgtandfonline.com In the case of this compound, the 2-nitro group strongly activates the ring, making it significantly more reactive towards nucleophiles than an unsubstituted pyridine. The nitrogen atom within the pyridine ring also contributes to this activation by withdrawing electron density. pearson.com

Studies on analogous compounds, such as 2-chloro-3-nitropyridine (B167233) and 2-methoxy-3-nitropyridine (B1295690), provide insight into this activation. The nitro group enables substitution reactions with various nucleophiles, including amines and alkoxides, to occur under relatively mild conditions. unilag.edu.ngresearchgate.net

Influence of Steric and Electronic Factors on Regioselectivity

The regiochemical outcome of SNAr reactions on substituted pyridines is dictated by a combination of steric and electronic factors. In this compound, the substituents guide the incoming nucleophile.

Electronic Effects: The 2-nitro group strongly activates the positions ortho and para to it (the 3- and 5-positions). The pyridine nitrogen activates the 2-, 4-, and 6-positions. The interplay between these activations determines the most likely sites for nucleophilic attack. The N-methylamino group at the 3-position is an electron-donating group, which would generally disfavor nucleophilic attack at adjacent positions. However, the dominant activating effect is from the nitro group.

Steric Effects: The methyl group at the 4-position and the N-methylamino group at the 3-position create steric hindrance around the pyridine ring. A bulky nucleophile might favor attack at a less sterically congested site. Research on 2-methyl-3-nitropyridines has shown that nucleophilic substitution of the 3-nitro group can occur selectively, indicating that the electronic activation by the nitro group can overcome other factors. nih.gov In pyridine systems, nucleophilic attack is generally favored at the 4-position over the 2-position, partly due to the reduced steric hindrance and the formation of a more stable, symmetric intermediate, though this is highly dependent on the specific nucleophile and reaction conditions. baranlab.orgstackexchange.com

The following table summarizes the directing effects of the substituents in this compound on SNAr reactions.

| Substituent | Position | Electronic Effect | Steric Effect |

| Nitro (-NO₂) | 2 | Strong activation (electron-withdrawing) | Moderate |

| N-methylamino (-NHCH₃) | 3 | Deactivating (electron-donating) | Moderate to High |

| Methyl (-CH₃) | 4 | Weakly deactivating (electron-donating) | Moderate |

| Ring Nitrogen | 1 | Strong activation of C2, C4, C6 | High (lone pair) |

Electrophilic Reactions on the Amine Moiety

The exocyclic amine group in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. However, its reactivity is modulated by the electronic properties of the substituted pyridine ring.

The electron-withdrawing nitro group at the 2-position and the ring nitrogen atom reduce the electron density on the amino group, thereby decreasing its basicity and nucleophilicity compared to a simple alkylamine or aniline. cdnsciencepub.com Despite this deactivation, the amine can still react with strong electrophiles.

Potential electrophilic reactions at the amine moiety include:

Alkylation: Reaction with alkyl halides to form a tertiary amine.

Acylation: Reaction with acyl chlorides or anhydrides to form an amide.

Protonation: The amine can be protonated in the presence of a strong acid, although it is a weak base.

Oxidation and Reduction Pathways of Nitropyridines and Aminopyridines

The transformation of nitropyridines and aminopyridines through oxidation and reduction reactions represents fundamental processes in organic synthesis. The reduction of nitropyridines is a common method for the preparation of aminopyridines. For instance, 2-nitropyridine (B88261) can be reduced to 2-aminopyridine (B139424) using stannous chloride in hydrochloric acid. e-bookshelf.de Similarly, the reduction of p-nitropyridine N-oxide is dependent on the concentration of the reducing agent, with different molar equivalents of TiCl4/SnCl2 yielding either an azocompound or 4,4'-azopyridine 1,1'-dioxide. arkat-usa.org

Oxidative processes involving aminopyridines can lead to the formation of azopyridines through alkaline hypochlorite (B82951) oxidation. e-bookshelf.de The oxidation of the ring nitrogen in aminopyridines to form N-oxides is another significant transformation, often achieved after acylating the amino group to control reactivity. arkat-usa.org Reagents like hydrogen peroxide in acetic acid, dimethyldioxirane, and oxaziridines have been employed for the N-oxidation of pyridines, sometimes with high chemoselectivity. arkat-usa.org

In the context of oxidative alkylamination, electron-deficient heteroaromatic compounds like 3-nitropyridine can react with alkylamines. The study of this reaction has shown that the choice of oxidant, such as KMnO4 or AgPy2MnO4, can significantly influence the conversion and yield. nih.gov The reaction mechanism involves the formation of σ-adducts, and the thermodynamic properties of this formation have been investigated using NMR spectroscopy. nih.gov

The nitration of aminopyridines can lead to the formation of nitraminopyridines as kinetic products, which can then rearrange to amino-nitropyridines under thermal conditions. sapub.org For example, 2-aminopyridine nitration initially forms 2-nitraminopyridine, which can rearrange to 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323). sapub.org This rearrangement is proposed to be an intermolecular process involving protonation, dissociation, and ring-nitration. sapub.org

Catalytic Mechanisms Involving this compound or its Analogs

Analogs of this compound, particularly 4-(dimethylamino)pyridine (DMAP), are well-established as highly effective nucleophilic catalysts in a wide array of chemical transformations. wikipedia.org The catalytic activity of these aminopyridine derivatives is attributed to their enhanced nucleophilicity compared to pyridine. umons.ac.be

DMAP and its analogs are renowned for their catalytic role in acylation reactions, such as the esterification of alcohols with anhydrides. wikipedia.orgnih.gov The generally accepted mechanism for DMAP-catalyzed acylation involves the initial reaction of the catalyst with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium ion intermediate. wikipedia.orgumons.ac.benih.gov This intermediate is more susceptible to nucleophilic attack by the alcohol than the anhydride (B1165640) itself. nih.gov The anion of the salt pair, for instance, acetate (B1210297), then acts as a Brønsted base, facilitating the deprotonation of the alcohol as it attacks the acylpyridinium ion. nih.gov The final steps involve the formation of the ester product and the regeneration of the catalyst. wikipedia.org

The catalytic efficiency of aminopyridine derivatives is influenced by their structural features. Substituents on the pyridine ring and at the 4-amino group can significantly impact catalytic activity. For instance, alkyl substituents at the 3-position of the pyridine ring and on the exocyclic nitrogen in the 4-position generally lead to higher catalytic activity. thieme-connect.com Conversely, substituents in the 2-position can be detrimental to catalytic performance due to steric hindrance. thieme-connect.com

Theoretical calculations have been employed to predict the stability of acetylpyridinium cations and, by extension, the catalytic potential of various pyridine bases. thieme-connect.com These studies have shown a correlation between the calculated acetylation enthalpies and the observed catalytic activity. thieme-connect.com Pyridine derivatives with acetylation enthalpies in a certain range are predicted to be catalytically active, while those outside this range are not. thieme-connect.com The formation of the acetylpyridinium intermediate is generally considered a rapid and reversible process compared to the subsequent rate-limiting step of alcoholysis. thieme-connect.com

Kinetic and Thermodynamic Analysis of Key Reactions

The study of reaction kinetics and thermodynamics provides crucial insights into the reactivity and feasibility of transformations involving nitropyridines and aminopyridines.

Kinetic studies have been conducted on various reactions involving nitropyridine and aminopyridine derivatives. For instance, the rates of nucleophilic substitution reactions of 2-bromo-5-nitropyridine (B18158) with para-substituted anilines have been measured conductometrically. researchgate.net The second-order rate constants obtained from these studies correlate with Hammett's substituent constants, indicating the influence of electronic effects on the reaction rate. researchgate.net

The Arrhenius equation, k = Ae^(-Ea/RT), is a fundamental relationship used to determine the activation energy (Ea) of a reaction from the temperature dependence of the rate constant (k). opentextbc.calibretexts.org By plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T), the activation energy can be calculated from the slope of the resulting straight line (-Ea/R). opentextbc.ca This approach has been applied to various reactions to quantify the energy barrier that must be overcome for the reaction to proceed.

The spontaneity of a chemical reaction is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous, or exergonic, reaction. unjani.ac.id

The thermodynamic parameters for the dissociation of the 4-aminopyridinium (B8673708) ion have been determined, providing values for the changes in Gibbs free energy, enthalpy, entropy, and heat capacity for this process at 25°C. nih.govsemanticscholar.org These values offer a quantitative measure of the acidity of the 4-aminopyridinium ion and the thermodynamics of its deprotonation. nih.gov

Theoretical calculations using density functional theory (DFT) have also been employed to investigate the thermodynamics of reactions involving pyridine derivatives. unjani.ac.id For example, the synthesis of pyridine from pyrylium (B1242799) salt has been studied, revealing the enthalpy and Gibbs free energy changes at each step of the reaction. unjani.ac.id Such calculations can identify whether a reaction step is exothermic (negative ΔH) or endothermic (positive ΔH) and whether it is exergonic or endergonic (negative or positive ΔG, respectively). unjani.ac.id For instance, in the studied pyridine synthesis, the final product formation was found to be an exothermic and exergonic step, indicating a high level of stability for the products. unjani.ac.id

Interactive Data Table

| Parameter | Value | Units |

|---|---|---|

| -log Kbh | 9.114 | |

| ΔG° | 52,013 | J·mol-1 |

| ΔH° | 47,090 | J·mol-1 |

| ΔS° | -16.5 | J·deg-1·mol-1 |

| ΔCp° | -15 | J·deg-1·mol-1 |

Data from nih.govsemanticscholar.org

Structural Elucidation and Conformational Analysis

X-ray Crystallography of N,4-dimethyl-2-nitropyridin-3-amine and Related Structures

While specific crystallographic data for this compound is not extensively published, a wealth of information is available for closely related compounds, particularly 4-methyl-3-nitropyridin-2-amine, which lacks only the N-methyl group. The analysis of these analogues provides a robust framework for understanding the titular compound's structural properties.

The molecular geometry of nitropyridine derivatives is characterized by a combination of planar and twisted moieties. In the closely related structure, 4-methyl-3-nitropyridin-2-amine, the pyridine (B92270) ring is essentially planar. nih.gov The nitro group, however, is slightly twisted out of this plane, with a dihedral angle between the pyridine ring and the nitro group reported as 15.5 (3)°. nih.govnih.gov This deviation from planarity is a common feature in such sterically hindered systems.

An intramolecular N-H⋯O hydrogen bond between the amino group and an oxygen atom of the nitro group helps to establish a nearly planar conformation in many related structures. nih.govresearchgate.net For instance, in N-(4-chlorophenyl)-3-nitropyridin-2-amine, this interaction contributes to an almost flat molecule, with a dihedral angle of only 9.89 (8)° between the pyridine and benzene (B151609) rings. researchgate.net

Torsion angles in related molecules, such as N-(4-methylphenyl)-3-nitropyridin-2-amine, indicate twists around the N-C bonds, highlighting the molecule's conformational flexibility. nih.gov

Table 1: Selected Geometric Parameters for 4-Methyl-3-nitropyridin-2-amine Data sourced from a 2009 study by Khan et al. nih.gov

The arrangement of molecules in the crystalline state is governed by a network of intermolecular forces. Nitropyridine derivatives commonly crystallize in centrosymmetric space groups, with the monoclinic system being frequently observed. nih.govresearchgate.net For example, 4-methyl-3-nitropyridin-2-amine crystallizes in the monoclinic P2/c space group. researchgate.net The crystal packing of these compounds often features layered arrangements or supramolecular tapes. researchgate.netresearchgate.net In the case of N-(4-chlorophenyl)-3-nitropyridin-2-amine, dimeric aggregates are formed, which are then connected into tapes. researchgate.net

Table 2: Crystal Data for Related Nitropyridine Structures

| Parameter | 4-Methyl-3-nitropyridin-2-amine nih.gov | N-(4-Methylphenyl)-3-nitropyridin-2-amine nih.gov | N-(4-Chlorophenyl)-3-nitropyridin-2-amine researchgate.net |

|---|---|---|---|

| Formula | C₆H₇N₃O₂ | C₁₂H₁₁N₃O₂ | C₁₁H₈ClN₃O₂ |

| Molar Mass | 153.15 | 229.24 | 249.65 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2/c | P2₁/c | C2/c |

| a (Å) | 7.3776 (6) | 10.6557 (12) | 30.472 (3) |

| b (Å) | 12.8673 (11) | 7.1415 (8) | 3.8032 (4) |

| c (Å) | 7.3884 (6) | 27.958 (3) | 21.300 (2) |

| β (°) | 104.364 (4) | 91.310 (2) | 123.153 (1) |

| Volume (ų) | 679.45 (10) | 2127.0 (4) | 2066.7 (4) |

| Z | 4 | 8 | 8 |

| Temperature (K) | 296 | 100 | 100 |

The presence of multiple independent molecules in the asymmetric unit of a crystal structure can reveal different stable conformations, or rotamers. For N-(4-methylphenyl)-3-nitropyridin-2-amine, the asymmetric unit contains two independent molecules which differ primarily in the orientation of the benzene ring relative to the pyridine ring. nih.gov This results in distinct dihedral and torsion angles for each molecule. nih.gov Similarly, for a more complex derivative, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, two rotamers were observed, distinguished by the conformation of the methyl-substituted pyrazole (B372694) ring. mdpi.com These findings underscore the conformational flexibility inherent in these molecular systems.

Intramolecular and Intermolecular Interactions

The stability and packing of molecular crystals are dictated by a delicate balance of attractive and repulsive non-covalent interactions. In nitropyridine derivatives, hydrogen bonds and π-stacking interactions are paramount.

A recurring structural motif in 3-nitropyridin-2-amine derivatives is the intramolecular N-H⋯O hydrogen bond. nih.govnih.gov This interaction occurs between the amine proton and one of the oxygen atoms of the adjacent nitro group, forming a stable six-membered ring that enhances the planarity of the molecule. nih.govmdpi.com This intramolecular bond often precludes the amine hydrogen atoms from participating in significant intermolecular hydrogen bonding. nih.gov

Despite this, a rich network of intermolecular hydrogen bonds is frequently observed. In the crystal structure of 4-methyl-3-nitropyridin-2-amine, molecules form inversion dimers linked by pairs of N-H⋯N hydrogen bonds, creating a distinct R²₂(8) ring motif. nih.govnih.gov Weaker C-H⋯O interactions are also common, linking molecules into larger supramolecular assemblies. nih.govresearchgate.net The crystal packing in cocrystals involving 2-amino-5-nitropyridine (B18323) is also controlled by extensive and multidirectional hydrogen bonds between the constituent ions. acs.org

Aromatic π-π stacking interactions play a crucial role in stabilizing the crystal structures of these planar molecules. researchgate.net In 4-methyl-3-nitropyridin-2-amine, the packing is stabilized by π-π stacking between pyridine rings of adjacent dimers, with a centroid-centroid distance of 3.5666 (15) Å. nih.govnih.gov

Based on a comprehensive search of available resources, detailed experimental spectroscopic data specifically for the compound this compound is not publicly available. Synthesis and characterization of this specific isomer are not well-documented in the public domain, preventing a detailed analysis as requested in the provided outline.

While general principles of spectroscopic interpretation for related nitropyridine compounds exist, applying them to generate a scientifically accurate and detailed article solely on this compound is not feasible without the actual experimental data (IR, Raman, and NMR spectra).

Information is available for closely related isomers such as N,N-dimethyl-3-nitropyridin-2-amine, 2,4-dimethyl-3-nitropyridine, and 4-methyl-3-nitropyridin-2-amine. An article on one of these alternative compounds could be generated if desired.

Spectroscopic Characterization and Interpretation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For N,4-dimethyl-2-nitropyridin-3-amine, the electronic spectrum is influenced by the interplay of the pyridine (B92270) ring, the electron-withdrawing nitro group, and the electron-donating amino and methyl groups.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions. The pyridine ring itself has characteristic π → π* transitions. The presence of the nitro group, a strong chromophore, significantly influences the spectrum, often leading to a bathochromic (red) shift of the absorption maxima to longer wavelengths. This is due to the extension of the conjugated system and the electronic interactions between the nitro group and the pyridine ring.

In related nitropyridine derivatives, such as 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridines, broad absorption contours are observed in the 200–600 nm range, with a maximum around 400 nm. mdpi.com These are attributed to intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group. For this compound, similar ICT transitions are anticipated to be a dominant feature of the UV-Vis spectrum. The electronic absorption spectra of related 2-amino-3-cyanopyridine (B104079) derivatives show shifts between 350 and 437 nm depending on the solvent. sciforum.net

Table 1: Expected Electronic Transitions and Absorption Maxima for this compound based on Related Compounds

| Transition Type | Expected Wavelength Range (nm) | Associated Molecular Parts |

|---|---|---|

| π → π* | 200-300 | Pyridine ring, conjugated system |

| n → π* | 300-400 | Nitro group, amino group |

The position and intensity of the absorption bands in the UV-Vis spectrum of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The solvent can influence the energy levels of the ground and excited states of the molecule differently, leading to shifts in the absorption maxima.

For polar molecules with significant charge transfer character, an increase in solvent polarity typically leads to a bathochromic shift (red shift) for π → π* transitions and a hypsochromic shift (blue shift) for n → π* transitions. In the case of 4-nitropyridine (B72724) N-oxide, a well-studied solvatochromic probe, the position of its long-wavelength absorption band (around 330-355 nm) is predominantly dependent on the hydrogen-bond donor ability of the solvent. acs.orgresearchgate.netacs.org This suggests that hydrogen bonding interactions between the solute and solvent molecules play a crucial role.

For this compound, the amino and nitro groups are capable of forming hydrogen bonds with protic solvents. Therefore, in solvents like ethanol (B145695) or water, significant solvatochromic shifts are anticipated compared to aprotic solvents like hexane (B92381) or acetonitrile (B52724). The study of these shifts can provide valuable information about the nature of the electronic transitions and the change in dipole moment upon excitation. For example, the fluorescence emission spectra of related donor-acceptor substituted pyridine derivatives show a redshift and diminished intensity as solvent polarity increases. mdpi.com

Mass Spectrometry (MS, HRMS, ESI-TOF-HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

The nominal molecular weight of this compound (C7H9N3O2) is 167.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M+•) would be expected at m/z 167. Due to the presence of an odd number of nitrogen atoms (three), the molecular ion will have an odd m/z value, consistent with the nitrogen rule.

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI) and a time-of-flight (TOF) analyzer, can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound, the expected [M+H]+ ion in positive ion mode ESI-HRMS would have a calculated exact mass that can be used to confirm its elemental composition with high confidence. For instance, HRMS analysis of various nitropyridine derivatives has been successfully used to confirm their calculated molecular formulas. nih.govnih.govsemanticscholar.org

The fragmentation pattern in mass spectrometry provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would involve the loss of small neutral molecules or radicals from the molecular ion.

Table 2: Predicted Fragmentation Patterns for this compound

| Fragment Ion (m/z) | Possible Neutral Loss | Structural Origin of Fragmentation |

|---|---|---|

| 152 | •CH3 | Loss of a methyl radical from the dimethylamino or the pyridine ring. |

| 137 | 2 x •CH3 | Loss of both methyl groups. |

| 121 | NO2 | Loss of the nitro group. |

| 139 | CO | Loss of carbon monoxide, a common fragmentation for pyridines. |

The fragmentation of related N,N-dimethylaminopyridines often involves the loss of a methyl radical followed by the elimination of HCN. The nitro group can also be lost as NO or NO2. The relative abundance of these fragment ions would depend on their stability.

High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-performance liquid chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of compounds in a mixture, making them ideal for assessing the purity of this compound.

These chromatographic methods separate components based on their differential partitioning between a stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase (a mixture of solvents like acetonitrile and water). The purity of a sample can be determined by the relative area of the peak corresponding to the target compound in the chromatogram. For many pharmaceutical compounds, a purity of >95% is often required. nih.gov

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This allows for the confirmation of the identity of the main peak by its mass-to-charge ratio and can also help in the identification of impurities by their respective mass spectra. Methods for the analysis of nitropyridine derivatives often utilize reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. scirp.orgnih.gov For MS compatibility, volatile buffers such as formic acid or ammonium (B1175870) acetate (B1210297) are preferred. lcms.cz

UPLC, which uses smaller particle sizes in the stationary phase (typically <2 µm), offers higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. mdpi.comyoutube.com UPLC-MS/MS methods have been developed for the trace analysis of related compounds like nitrapyrin (B159567) in various matrices. scirp.org

Table 3: Typical Chromatographic Conditions for Purity Assessment of Nitropyridine Derivatives

| Parameter | HPLC | UPLC | LC-MS |

|---|---|---|---|

| Column | C18, 5 µm particle size | C18, <2 µm particle size | C18, various particle sizes |

| Mobile Phase | Acetonitrile/Water with buffer | Acetonitrile/Water with formic acid | Acetonitrile/Water with volatile buffer |

| Detection | UV (e.g., 254 nm) | UV, MS | MS, UV/Diode Array |

| Flow Rate | ~1 mL/min | ~0.5 mL/min | ~0.2-1 mL/min |

| Analysis Time | 10-30 min | <10 min | Variable |

Computational and Theoretical Investigations

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio calculations are powerful computational tools for investigating the electronic structure and properties of molecules. These methods have been extensively applied to molecules structurally related to N,4-dimethyl-2-nitropyridin-3-amine, providing a robust framework for understanding its behavior.

Geometrical Optimization and Energy Minimization

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometrical optimization. Using methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation are calculated. For similar aminonitropyridine derivatives, studies have shown that the nitro group and the pyridine (B92270) ring are often coplanar, which maximizes resonance stabilization. The amino and methyl groups, however, may exhibit some out-of-plane torsion to minimize steric hindrance.

Table 1: Selected Optimized Geometrical Parameters for a Structurally Similar Nitropyridine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (nitro) | 1.485 | O-N-O | 123.5 |

| N-O | 1.220 | C-C-N (nitro) | 118.0 |

| C-N (amino) | 1.370 | C-N-C | 121.0 |

Note: Data is representative of calculations on structurally analogous compounds.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometrical optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational modes can be correlated with experimental spectroscopic data. For instance, the characteristic symmetric and asymmetric stretching vibrations of the nitro group in related compounds are typically predicted in the ranges of 1300-1380 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The N-H stretching vibrations of the amino group are expected around 3300-3500 cm⁻¹. These theoretical predictions are invaluable for interpreting experimental spectra and identifying functional groups within the molecule.

Prediction of NMR Chemical Shifts (e.g., GIAO method, IEF-PCM model)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated. For aminonitropyridine systems, the electron-withdrawing nature of the nitro group and the electron-donating character of the amino and methyl groups significantly influence the chemical shifts of the pyridine ring protons and carbons. The use of a solvent model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), can further refine these predictions by accounting for solvent effects.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides critical information about the chemical reactivity and electronic properties of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gaps and Electron Transfer Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In related nitropyridine derivatives, the HOMO is typically localized on the electron-rich amino group and the pyridine ring, while the LUMO is concentrated on the electron-deficient nitro group. This distribution facilitates intramolecular charge transfer from the amino group to the nitro group upon electronic excitation. The calculated HOMO-LUMO gap for similar structures often falls in the range of 3.5-4.5 eV.

Table 2: Frontier Molecular Orbital Properties for a Structurally Similar Nitropyridine Derivative

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

Note: Data is representative of calculations on structurally analogous compounds.

Electrophilicity Index and Chemical Reactivity Prediction

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is calculated from the HOMO and LUMO energies. A higher electrophilicity index indicates a greater capacity to act as an electrophile. For this compound, the presence of the electron-withdrawing nitro group is expected to result in a significant electrophilicity index, suggesting its susceptibility to nucleophilic attack. This theoretical parameter is valuable for predicting the molecule's behavior in chemical reactions and for understanding its potential interactions with biological macromolecules.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, allowing for the prediction of how a molecule will interact with other chemical species. The MEP surface uses a color spectrum to indicate different potential regions: red signifies areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of low electron density and positive electrostatic potential, prone to nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potential. researchgate.net

For this compound, the MEP map would reveal distinct regions of positive and negative potential, highlighting its chemical reactivity.

Negative Potential Regions (Electrophilic Attack Sites): The most negative potential (indicated by red or yellow) is expected to be concentrated around the oxygen atoms of the ortho-nitro group and the nitrogen atom of the pyridine ring. researchgate.net This high electron density is due to the high electronegativity of these atoms and their lone pairs of electrons. These sites are the most likely targets for electrophiles and are indicative of regions that can participate in hydrogen bonding as acceptors. tandfonline.com

Positive Potential Regions (Nucleophilic Attack Sites): Conversely, the regions of highest positive potential (indicated by blue) would be located around the hydrogen atoms of the amino group (-NH). This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which makes these protons acidic and susceptible to attack by nucleophiles.

Intermediate Regions: The methyl groups and the carbon atoms of the pyridine ring would likely exhibit a more neutral or slightly positive potential (green), indicating they are less reactive compared to the nitro and amino functionalities.

The MEP analysis, therefore, provides a clear visual representation of the molecule's charge distribution, identifying the nitro group's oxygens and the ring nitrogen as primary sites for electrophilic interaction, and the amino group's hydrogen as the primary site for nucleophilic interaction. mdpi.com

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals (MOs) of a wavefunction into localized one-center (lone pair) and two-center (bond) elements, which correspond to the familiar Lewis structure representation. uni-muenchen.de This localization allows for a quantitative analysis of intramolecular bonding, charge transfer, and hyperconjugative interactions. researchgate.net Natural Hybrid Orbitals (NHOs) are a component of this analysis, describing the specific atomic orbital compositions of the NBOs. mdpi.com The method is particularly useful for understanding the electronic delocalization from donor (Lewis base) to acceptor (Lewis acid) orbitals within a molecule. chemrxiv.org

In this compound, the presence of strong electron-donating groups (amino, methyl) and a powerful electron-withdrawing group (nitro) on the same pyridine ring system leads to significant intramolecular charge transfer (CT). researchgate.netnih.gov NBO analysis quantifies this phenomenon by examining the delocalization of electron density from the filled "donor" orbitals to the empty "acceptor" orbitals.

The primary charge transfer interactions would involve:

Delocalization of the lone pair electrons from the amino nitrogen (a donor) into the π* antibonding orbitals of the pyridine ring.

Delocalization of electron density from the π-system of the pyridine ring into the π* antibonding orbitals of the nitro group (an acceptor).

Hyperconjugative interactions involving the σ bonds of the methyl group donating electron density into adjacent empty orbitals.

These interactions stabilize the molecule and are characteristic of "push-pull" systems, where electron density is shifted across a conjugated framework. researchgate.net This charge delocalization is a key factor in determining the molecule's electronic properties and reactivity. biointerfaceresearch.com

The NBO method calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction using second-order perturbation theory. biointerfaceresearch.com A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For this compound, the most significant interactions would involve the lone pairs of the amino nitrogen and the nitro oxygens, as well as the π-bonds of the ring.

The table below presents a summary of the principal expected donor-acceptor interactions and their likely stabilization energies, based on studies of similar substituted pyridine systems. researchgate.netmdpi.com

| Donor NBO (i) | Acceptor NBO (j) | Estimated Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) of Amino Group | π* (C-C) of Pyridine Ring | High | n → π* (Resonance) |

| π (C-C) of Pyridine Ring | π* (N-O) of Nitro Group | High | π → π* (Resonance) |

| LP (O) of Nitro Group | σ* (N-C) of Pyridine Ring | Moderate | n → σ* (Hyperconjugation) |

| σ (C-H) of Methyl Group | σ* (C-C) of Pyridine Ring | Low | σ → σ* (Hyperconjugation) |

| LP (N) of Pyridine Ring | σ* (C-N) of Substituents | Moderate | n → σ* (Hyperconjugation) |

LP denotes a lone pair. The terms n, π, and σ refer to non-bonding, pi, and sigma orbitals, respectively, while * denotes an antibonding orbital.

These stabilization energies confirm the extensive electronic communication between the substituent groups, mediated by the pyridine ring. The strong n → π* and π → π* interactions are particularly important, indicating significant delocalization and charge transfer that define the molecule's electronic character. lodz.pl

Molecular Dynamics Simulations (if applicable to broader pyridine studies)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tandfonline.com This technique provides detailed information on the conformational dynamics, stability, and intermolecular interactions of a system in a simulated environment, such as in solution or bound to a biological target. nih.govnih.gov

While specific MD studies focusing solely on isolated this compound are not prevalent in the literature, the technique is broadly and effectively applied to substituted pyridine derivatives to understand their behavior in complex environments. tandfonline.comfigshare.com For instance, MD simulations are frequently employed to investigate how pyridine-based inhibitors bind to enzyme active sites. mdpi.com These studies can reveal key information such as:

The stability of the ligand-protein complex over time.

The specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding. nih.gov

The role of solvent molecules in mediating the interaction. figshare.com

The conformational changes in both the ligand and the protein upon binding.

Conformation Analysis through Potential Energy Surface (PES) Mapping

Conformation analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. youtube.com A Potential Energy Surface (PES) map is a theoretical plot of a molecule's energy as a function of one or more geometric parameters, typically dihedral angles. chemrxiv.org By scanning these angles, a PES map can identify the lowest-energy (most stable) conformations and the energy barriers that separate them. acs.org

For this compound, the key sources of conformational flexibility are the rotations around the single bonds connecting the substituents to the pyridine ring:

The C2-NO₂ bond (rotation of the nitro group).

The C3-NH(CH₃) bond (rotation of the dimethylamino group).

The C4-CH₃ bond (rotation of the methyl group).

A detailed PES mapping would involve systematically rotating the dihedral angles of the nitro and amino groups. The analysis would likely show that steric hindrance between the adjacent and bulky nitro and amino groups is a dominant factor in determining the most stable conformation. The molecule would be expected to adopt a conformation that minimizes the steric clash between the oxygen atoms of the nitro group and the methyl group of the amine. Intramolecular hydrogen bonding between an oxygen atom of the nitro group and a hydrogen of the amino group could also be a stabilizing factor in certain conformations, which would be revealed as a distinct minimum on the PES. researchgate.net The energy barriers on the PES would correspond to eclipsed conformations where steric repulsion is maximized. mdpi.comyoutube.com

Chemical Reactivity and Derivatization Studies of N,4 Dimethyl 2 Nitropyridin 3 Amine

Aminopyridine Functional Group Transformations

The N-methylamino group at the 3-position is a key site for synthetic modification, allowing for the introduction of a wide array of functionalities through reactions such as acylation and sulfonylation.

The secondary amine at the C-3 position of N,4-dimethyl-2-nitropyridin-3-amine is amenable to standard N-acylation and N-sulfonylation reactions. These transformations are fundamental in medicinal chemistry for creating amide and sulfonamide derivatives. The reaction typically involves treating the aminopyridine with an acyl chloride, sulfonyl chloride, or anhydride (B1165640), often in the presence of a non-nucleophilic base to neutralize the acid byproduct.

In related systems, such as 2-aminopyridine (B139424) intermediates, N-acylation is a common step in the synthesis of more complex heterocyclic structures. guidechem.com Similarly, the sulfonylation of amino groups on nitropyridine scaffolds has been demonstrated in the synthesis of various derivatives. For instance, reaction with sulfonyl chlorides in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as dichloromethane (B109758) (DCM) can yield the corresponding sulfonamide.

Table 1: General Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Product | General Conditions |

| Acylation | Acyl Chloride (R-COCl) | N-acyl-N,4-dimethyl-2-nitropyridin-3-amine | Inert solvent, Base (e.g., Pyridine (B92270), Et₃N) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-sulfonyl-N,4-dimethyl-2-nitropyridin-3-amine | Inert solvent, Base (e.g., Pyridine, Et₃N) |

These reactions allow for the systematic modification of the compound's properties by introducing various R groups.

The pyridine ring in this compound is rendered electron-deficient by the strongly electron-withdrawing nitro group at the C-2 position. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAr). While positions C-3 and C-4 are already substituted, the nitro group itself can act as a leaving group.

Studies on substituted 2-nitropyridines have shown that the nitro group can be efficiently displaced by nucleophiles. For example, research on the radiofluorination of 2-nitropyridines demonstrated that the nitro group can be substituted by [¹⁸F]fluoride to produce 2-[¹⁸F]fluoropyridines in high yields. researchgate.netepa.gov This reaction proceeds effectively even when the pyridine ring contains electron-donating groups like methyl or methoxy (B1213986) substituents. researchgate.netepa.gov This suggests that this compound could potentially undergo a similar substitution at the C-2 position, where the nitro group is displaced by a strong nucleophile.

Furthermore, the nitro group at C-2 activates the C-6 position for nucleophilic attack. In other nitropyridine systems, nucleophilic substitution of hydrogen or other leaving groups at positions activated by a nitro group is a well-established method for functionalization. nih.govmdpi.com

Nitro Group Transformations

The nitro group is a versatile functional group that can be readily transformed, primarily through reduction to an amine or by influencing the reactivity of the heterocyclic nitrogen to form N-oxides.

The reduction of the nitro group at the C-2 position to a primary amino group is a highly feasible and synthetically useful transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and reactivity of the molecule. The resulting N¹,4-dimethylpyridine-2,3-diamine is a valuable intermediate for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines.